

# Hexafluoro-1,3-butadiene vs. Octafluorocyclobutane (C4F8) in plasma etching

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## Compound of Interest

Compound Name: Hexafluoro-1,3-butadiene

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A Comparative Guide to **Hexafluoro-1,3-butadiene** and Octafluorocyclobutane in Plasma Etching

For researchers and professionals in the semiconductor industry, the choice of etching gas is paramount to achieving desired outcomes in plasma etching processes. This guide provides a detailed comparison of two common fluorocarbon gases, **Hexafluoro-1,3-butadiene** (C4F6) and Octafluorocyclobutane (c-C4F8), used for the etching of silicon dioxide (SiO2) and other dielectric materials. The information presented herein is a synthesis of experimental data from various studies, offering a comprehensive overview of their performance, underlying plasma chemistry, and environmental impact.

## Performance Comparison

The selection of an appropriate etchant gas is critical for optimizing key performance metrics in plasma etching, including etch rate, selectivity, and polymer deposition. The following tables summarize the quantitative data from comparative studies of C4F6 and c-C4F8 in argon (Ar) diluted plasmas.

Table 1: SiO2 Etch Rate and Selectivity

Gas Mixture (at 90% Ar)	SiO <sub>2</sub> Etch Rate	Selectivity (SiO <sub>2</sub> /Photo resist)	Selectivity (SiO <sub>2</sub> /Si)	Fluorocarb on Film Thickness	Reference
C <sub>4</sub> F <sub>6</sub> /Ar	Lower than C <sub>4</sub> F <sub>8</sub> /Ar	~4	~9	~4.0 nm	[1][2]
c-C <sub>4</sub> F <sub>8</sub> /Ar	Higher than C <sub>4</sub> F <sub>6</sub> /Ar	~2	~5	~2.8 nm	[1][2]

Table 2: Fluorocarbon Deposition and Etching Rates

Gas	Fluorocarbon Deposition Rate	Fluorocarbon Etching Rate	Reference
C <sub>4</sub> F <sub>6</sub>	Higher	Lower	[3]
c-C <sub>4</sub> F <sub>8</sub>	Lower	Higher	[3]

Table 3: Environmental Impact

Gas	Global Warming Potential (GWP)	Atmospheric Lifetime	Reference
Hexafluoro-1,3-butadiene (C <sub>4</sub> F <sub>6</sub> )	Very Low (~1)	~2 days	[4]
Octafluorocyclobutane (c-C <sub>4</sub> F <sub>8</sub> )	High (~8700)	~3200 years	[4]

## Experimental Protocols

The data presented in this guide is based on experiments conducted in inductively coupled plasma (ICP) reactors. While specific parameters may vary between studies, a general experimental protocol is outlined below.

Typical Experimental Setup:

- Reactor: Inductively Coupled Plasma (ICP) reactor.
- Substrate: Silicon wafers with a thermally grown or plasma-enhanced chemical vapor deposition (PECVD) SiO<sub>2</sub> layer, often with a photoresist mask.
- Gases: **Hexafluoro-1,3-butadiene** (C<sub>4</sub>F<sub>6</sub>) or Octafluorocyclobutane (c-C<sub>4</sub>F<sub>8</sub>), typically diluted with Argon (Ar).
- Pressure: Maintained in the range of a few to tens of mTorr.
- Power: RF power applied to the ICP source to generate plasma, and a separate RF bias power applied to the substrate to control ion energy.
- Gas Flow Rates: Controlled by mass flow controllers to achieve the desired gas mixture ratios.
- Analysis: Etch rates are determined by measuring the change in film thickness using techniques like ellipsometry or scanning electron microscopy (SEM). Plasma diagnostics may include optical emission spectroscopy (OES) and mass spectrometry to identify radical and ion species. Surface analysis techniques like X-ray photoelectron spectroscopy (XPS) are used to characterize the composition of the deposited fluorocarbon films.

## Plasma Chemistry and Etching Mechanisms

The etching performance of C<sub>4</sub>F<sub>6</sub> and c-C<sub>4</sub>F<sub>8</sub> is directly related to their dissociation pathways in the plasma and the subsequent reactions on the substrate surface.

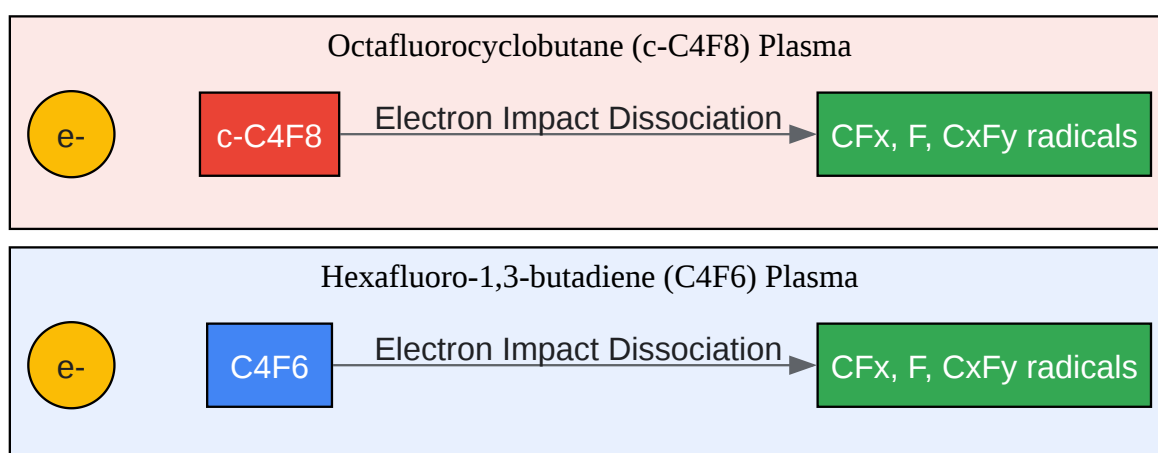
In a plasma environment, both C<sub>4</sub>F<sub>6</sub> and c-C<sub>4</sub>F<sub>8</sub> molecules dissociate into various radical species, primarily CF<sub>x</sub> (x=1, 2, 3) and F atoms. These species play a crucial role in the etching process. The C/F ratio of the gas is a key factor influencing the balance between etching and polymerization. C<sub>4</sub>F<sub>6</sub>, with a higher C/F ratio, tends to be more polymerizing than c-C<sub>4</sub>F<sub>8</sub>.<sup>[1][2]</sup>

The etching of SiO<sub>2</sub> is a chemically assisted physical process. CF<sub>x</sub> radicals form a fluorocarbon polymer layer on the surface. Energetic ions from the plasma (primarily Ar<sup>+</sup>) bombard the surface, breaking the Si-O bonds and promoting the reaction between the carbon and fluorine from the polymer with the silicon and oxygen of the substrate to form volatile

products like  $\text{SiF}_4$ ,  $\text{CO}$ , and  $\text{CO}_2$ . The fluorocarbon layer also protects the sidewalls of the etched features from lateral etching, leading to anisotropic profiles.

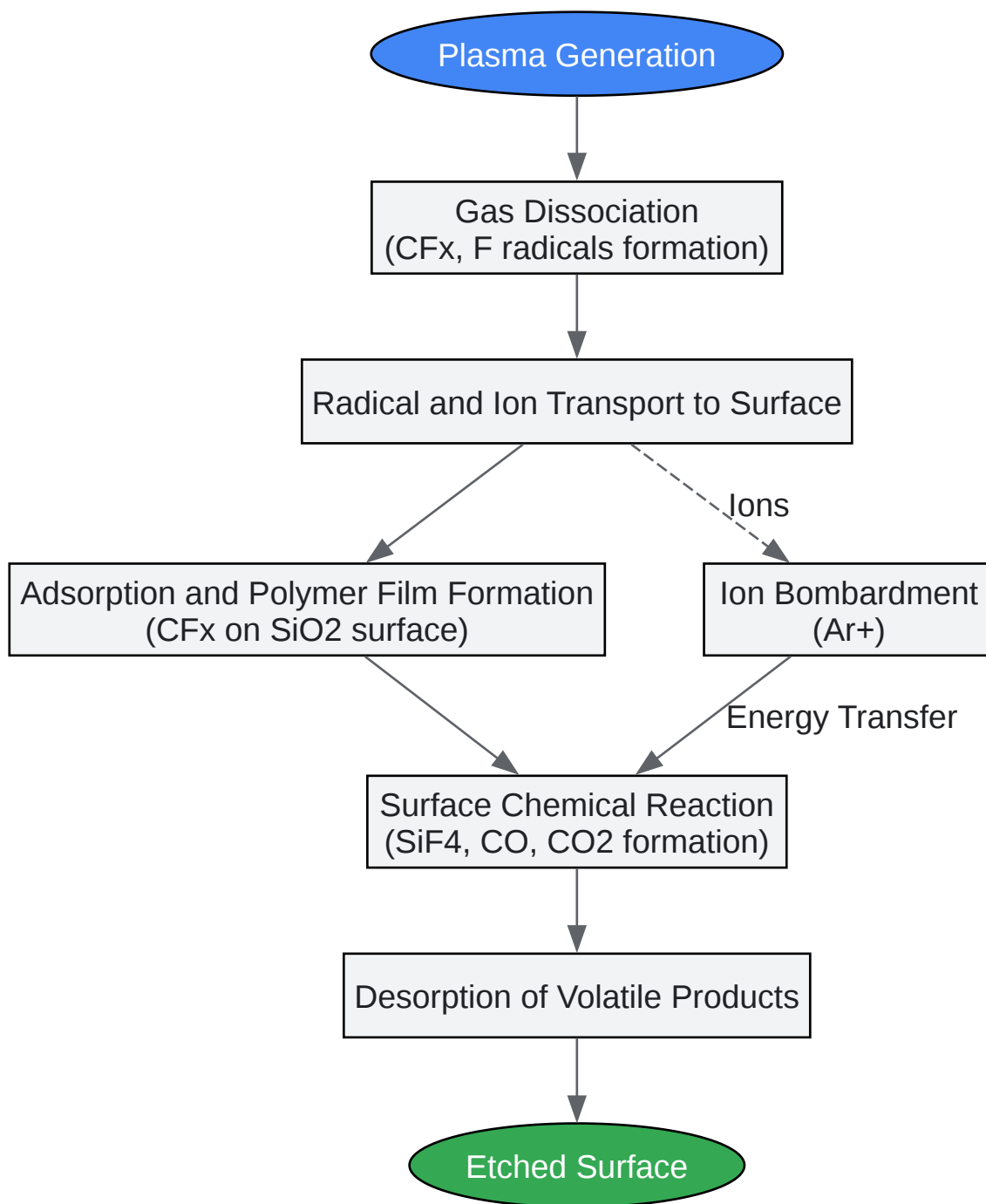
The higher polymerizing nature of  $\text{C}_4\text{F}_6$  leads to a thicker fluorocarbon film on the surface.[1] [2] This thicker film enhances selectivity to the photoresist and underlying silicon, as it protects these materials from being etched. However, it can also lead to a lower  $\text{SiO}_2$  etch rate compared to  $\text{c-C}_4\text{F}_8$  under similar conditions, as more energy is required to etch through the polymer layer to reach the  $\text{SiO}_2$  surface.[1][2]

The following diagrams illustrate the general plasma chemistry and the etching workflow.



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Caption: Plasma Dissociation Pathways for  $\text{C}_4\text{F}_6$  and  $\text{c-C}_4\text{F}_8$ .



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Caption: General Workflow of SiO<sub>2</sub> Plasma Etching.

## Conclusion

Both **Hexafluoro-1,3-butadiene** and Octafluorocyclobutane are effective etchant gases for SiO<sub>2</sub> and other dielectric materials in plasma etching processes. The choice between them

depends on the specific requirements of the application.

- c-C<sub>4</sub>F<sub>8</sub> generally provides a higher SiO<sub>2</sub> etch rate, which can be advantageous for applications where throughput is a primary concern.[1][2]
- C<sub>4</sub>F<sub>6</sub> offers superior selectivity to photoresist and silicon due to its higher polymerizing nature.[1][2] This makes it a better choice for processes where preserving the mask and underlying layers is critical, such as in high-aspect-ratio etching. Furthermore, the significantly lower global warming potential and shorter atmospheric lifetime of C<sub>4</sub>F<sub>6</sub> make it a more environmentally friendly alternative to c-C<sub>4</sub>F<sub>8</sub>. [4]

Researchers and process engineers must weigh these performance trade-offs and environmental considerations when selecting the optimal fluorocarbon gas for their plasma etching applications.

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